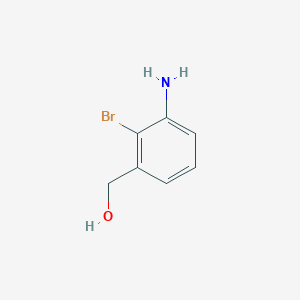
(3-Amino-2-bromophenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Amino-2-bromophenyl)methanol: is an organic compound with the molecular formula C7H8BrNO It is a derivative of phenol, where the hydroxyl group is substituted with a methanol group, and the phenyl ring is substituted with an amino group at the third position and a bromine atom at the second position
準備方法
Synthetic Routes and Reaction Conditions:
Reduction of (3-Amino-2-bromophenyl)ketone: One common method to synthesize (3-Amino-2-bromophenyl)methanol is through the reduction of (3-Amino-2-bromophenyl)ketone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and at low temperatures to prevent side reactions.
Hydrolysis of (3-Amino-2-bromophenyl)methyl chloride: Another method involves the hydrolysis of (3-Amino-2-bromophenyl)methyl chloride in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an aqueous or alcoholic medium.
Industrial Production Methods: Industrial production of this compound may involve large-scale reduction or hydrolysis processes, with careful control of reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired product specifications.
化学反応の分析
Types of Reactions:
Oxidation: (3-Amino-2-bromophenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: The compound can be further reduced to form (3-Amino-2-bromophenyl)methane using strong reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in this compound can be substituted with other groups through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organolithium compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed:
Oxidation: (3-Amino-2-bromophenyl)aldehyde or (3-Amino-2-bromophenyl)ketone.
Reduction: (3-Amino-2-bromophenyl)methane.
Substitution: Various substituted phenylmethanols depending on the nucleophile used.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: (3-Amino-2-bromophenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: The compound can act as a ligand in catalytic reactions, facilitating the formation of metal complexes.
Biology:
Enzyme Inhibition: Research has shown that this compound can inhibit certain enzymes, making it a potential candidate for drug development.
Protein Labeling: The compound can be used to label proteins for biochemical studies.
Medicine:
Drug Development: Due to its structural features, this compound is being investigated for its potential as a therapeutic agent in treating various diseases.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.
作用機序
The mechanism by which (3-Amino-2-bromophenyl)methanol exerts its effects depends on its interaction with molecular targets. For example, as an enzyme inhibitor, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The specific pathways involved vary depending on the biological context and the target enzyme.
類似化合物との比較
- (3-Amino-2-chlorophenyl)methanol
- (3-Amino-2-fluorophenyl)methanol
- (3-Amino-2-iodophenyl)methanol
Comparison:
- Structural Differences: The primary difference between (3-Amino-2-bromophenyl)methanol and its similar compounds lies in the halogen atom attached to the phenyl ring. This difference can significantly impact the compound’s reactivity and interaction with other molecules.
- Reactivity: The bromine atom in this compound makes it more reactive in nucleophilic substitution reactions compared to its chloro and fluoro counterparts.
- Applications: While all these compounds may have similar applications, the specific properties of this compound, such as its reactivity and binding affinity, make it unique for certain applications, particularly in drug development and catalysis.
特性
分子式 |
C7H8BrNO |
|---|---|
分子量 |
202.05 g/mol |
IUPAC名 |
(3-amino-2-bromophenyl)methanol |
InChI |
InChI=1S/C7H8BrNO/c8-7-5(4-10)2-1-3-6(7)9/h1-3,10H,4,9H2 |
InChIキー |
SPQNBLVOGNPQIM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)N)Br)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(2E)-3-(4-Chlorobutyl)triaz-2-en-1-yl]benzonitrile](/img/structure/B14002535.png)

![Octanoic acid, 6,8-bis[(methylsulfonyl)oxy]-, methyl ester, (6S)-](/img/structure/B14002541.png)


![N-[[2-(3,4-dimethoxyphenyl)-1,3-dioxolan-2-yl]methyl]acetamide](/img/structure/B14002557.png)



![1,1',1''-[(2,2,2-Trifluoroethoxy)methanetriyl]tribenzene](/img/structure/B14002582.png)
![Ethyl 4-[(5-aminopyrimido[5,4-e][1,2,4]triazin-3-yl)methylamino]benzoate](/img/structure/B14002585.png)
![2,4-Di-tert-butyl-6-[ethoxy(4-methoxyphenyl)methyl]phenol](/img/structure/B14002604.png)
